molecular formula C9H8ClNO3 B14409122 Methyl (3-chloroanilino)(oxo)acetate CAS No. 87967-33-7

Methyl (3-chloroanilino)(oxo)acetate

Cat. No.: B14409122
CAS No.: 87967-33-7
M. Wt: 213.62 g/mol
InChI Key: CUZLSYFAWNNJJW-UHFFFAOYSA-N
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Description

Methyl (3-chloroanilino)(oxo)acetate (hypothetical structure: methyl 2-(3-chloroanilino)-2-oxoacetate) is an ester derivative of oxoacetic acid featuring a 3-chloro-substituted anilino group. Such compounds are critical intermediates in organic synthesis, particularly for constructing heterocyclic frameworks like quinazolinones, which exhibit biological activity . The methyl ester group enhances reactivity compared to ethyl analogs, making it valuable in green chemistry applications and pharmaceutical precursor synthesis.

Properties

CAS No.

87967-33-7

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-(3-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)8(12)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,12)

InChI Key

CUZLSYFAWNNJJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-chloroanilino)(oxo)acetate can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with methyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxo or hydroxy derivatives .

Scientific Research Applications

Methyl (3-chloroanilino)(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methyl (3-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl (3-chloroanilino)(oxo)acetate with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents on Anilino Ester Group XLogP3 Key Applications
Ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate C₁₁H₁₂ClNO₃ 241.67 341940-71-4 3-Cl, 2-Me Ethyl 2.5 Pharmaceutical intermediates
Ethyl (5-chloro-2-methylphenyl)aminoacetate C₁₁H₁₂ClNO₃ 241.67 1425843-14-6 5-Cl, 2-Me Ethyl N/A Agrochemical synthesis
Ethyl (3-methylphenyl)aminoacetate C₁₁H₁₃NO₃ 207.23 17738-79-3 3-Me Ethyl N/A Medicinal chemistry R&D
Methyl 2-(3-chlorophenyl)-2-oxoacetate C₉H₇ClO₃ 198.60 34966-50-2 N/A (phenyl, no amino) Methyl N/A Polymer additives

Key Observations :

  • Chloro and Methyl Substituents: Chlorine at the 3-position (as in the target compound) increases molecular weight and lipophilicity (higher XLogP3) compared to non-halogenated analogs, enhancing membrane permeability in bioactive molecules .
  • Ester Group : Methyl esters (e.g., CAS 34966-50-2) hydrolyze faster than ethyl esters, favoring rapid release of active metabolites .
  • Amino vs. Phenyl Groups: The anilino group (NH-linked) in ethyl analogs (e.g., 341940-71-4) enables nucleophilic reactions, such as cyclization to quinazolinones, unlike phenyl derivatives .

Research Findings and Trends

  • Positional Isomerism : Chlorine at the 3-position (vs. 5-position in CAS 1425843-14-6) improves steric compatibility with enzyme active sites, as seen in crystallographic studies of FAD-dependent oxidoreductases .
  • Market Trends : Ethyl esters dominate industrial production due to stability, but methyl analogs are gaining traction in high-value pharmaceutical applications .

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